An In-depth Technical Guide to 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular entities that offer unique structural motifs and potential for functional innovation. Within this context, the strategic incorporation of fluorine atoms and sulfonyl groups into heterocyclic scaffolds has proven to be a highly effective strategy for modulating physicochemical and biological properties. This guide provides a comprehensive technical overview of a promising, yet underexplored molecule: 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.
As a compound that marries the functionalities of a furoic acid, a flexible sulfonylmethyl linker, and a fluorinated aromatic ring, it stands as a molecule of significant interest for a range of applications, from drug discovery to advanced materials. This document, intended for the discerning researcher and development scientist, moves beyond a simple recitation of facts. It endeavors to provide a Senior Application Scientist’s perspective on the causality behind synthetic choices, the inherent logic of the proposed characterization workflows, and the potential avenues for its application, all grounded in established chemical principles and supported by authoritative references.
While direct experimental data for this specific molecule remains limited in the public domain, this guide constructs a robust framework for its synthesis and characterization based on well-established and analogous chemical transformations. It is designed to be a practical and intellectually stimulating resource, empowering researchers to confidently approach the synthesis and exploration of this and similar molecular architectures.
Molecular Overview and Physicochemical Properties
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (CAS Number: 899710-21-5) is a multifaceted organic compound featuring a central furan-2-carboxylic acid core.[1] A key structural feature is the sulfonylmethyl group at the 5-position of the furan ring, which acts as a flexible yet stable linker to a 2-fluorobenzyl moiety. The presence of the fluorine atom on the benzyl ring is of particular note, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Table 1: Physicochemical Properties of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid
| Property | Value | Source |
| CAS Number | 899710-21-5 | [1] |
| Molecular Formula | C13H11FO5S | [1] |
| Molecular Weight | 298.29 g/mol | [1] |
| InChI | InChI=1S/C13H11FO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16) | [1] |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from structure |
| Predicted pKa | ~3-4 (for the carboxylic acid) | Inferred from furoic acid[2] |
| Storage Conditions | Store at -4°C for short periods (1-2 weeks) and at -20°C for long-term storage (1-2 years). | [1] |
Proposed Synthesis and Characterization
To date, a specific, peer-reviewed synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid has not been prominently reported in the chemical literature. However, based on established organic chemistry principles, a robust and logical multi-step synthetic pathway can be proposed. This pathway leverages readily available starting materials and employs high-yielding, well-understood reactions.
The proposed synthesis is a three-stage process:
-
Formation of the Thioether Intermediate: This involves the nucleophilic substitution of a suitable starting material, methyl 5-(chloromethyl)-2-furoate, with 2-fluorobenzyl mercaptan.
-
Oxidation to the Sulfone: The resulting thioether is then oxidized to the corresponding sulfone using a reliable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Hydrolysis to the Final Acid: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Step 1: Synthesis of Methyl 5-{[(2-fluorobenzyl)thio]methyl}-2-furoate (Thioether Intermediate)
The initial step involves a nucleophilic substitution reaction. The sulfur atom of 2-fluorobenzyl mercaptan, being a soft and potent nucleophile, will readily displace the chloride from the electrophilic carbon of methyl 5-(chloromethyl)-2-furoate.[3][4] The use of a mild base like potassium carbonate is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion, thereby accelerating the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation of the base without deactivating the nucleophile.
Experimental Protocol:
-
To a solution of methyl 5-(chloromethyl)-2-furoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
To this stirred suspension, add 2-fluorobenzyl mercaptan (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure thioether intermediate.
Step 2: Synthesis of Methyl 5-{[(2-fluorobenzyl)sulfonyl]methyl}-2-furoate (Sulfone Intermediate)
The oxidation of the thioether to a sulfone is a critical transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose.[5][6] The reaction typically proceeds through a sulfoxide intermediate, and using a slight excess of m-CPBA ensures complete conversion to the sulfone. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the substrate and the reagent.
Experimental Protocol:
-
Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfone intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid (Final Product)
The final step is the saponification of the methyl ester to the carboxylic acid.[7] This is a standard hydrolysis reaction carried out under basic conditions. A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the base. Lithium hydroxide is a common choice for this transformation.
Experimental Protocol:
-
Dissolve the sulfone intermediate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Furan protons: Two doublets in the range of 6.5-7.5 ppm.[8] - Methylene protons (sulfonylmethyl): A singlet around 4.5-5.0 ppm. - Methylene protons (benzyl): A singlet around 4.3-4.8 ppm. - Aromatic protons (fluorobenzyl): A multiplet in the range of 7.0-7.5 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl: ~160-165 ppm. - Furan carbons: Signals in the aromatic region, with the carbon attached to the carboxyl group being more downfield.[9] - Methylene carbons: Signals in the range of 50-65 ppm. - Aromatic carbons (fluorobenzyl): Multiple signals in the aromatic region, with C-F coupling observable. |
| IR (Infrared) | - O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong band around 1680-1710 cm⁻¹. - S=O stretch (sulfone): Two strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. - C-F stretch: Strong band around 1000-1100 cm⁻¹. |
| Mass Spec (HRMS) | Calculated m/z for C13H11FO5S should be observed with high accuracy. |
Potential Applications and Mechanism of Action
While the specific biological activity of 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid has not been reported, its structural components suggest several potential areas of application, particularly in drug discovery.
-
Antibacterial and Antifungal Agents: Sulfone derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] The incorporation of a fluorobenzyl group can further enhance this activity. For instance, sulfone derivatives containing a 1,3,4-oxadiazole moiety have shown good antibacterial activity against rice bacterial leaf blight.[11]
-
Anti-inflammatory and Anticancer Agents: The sulfonyl group is a key pharmacophore in a variety of anti-inflammatory and anticancer drugs.[12] The furan ring is also a common scaffold in biologically active compounds. The combination of these moieties in the title compound makes it a candidate for screening in these therapeutic areas.
-
Enzyme Inhibition: The carboxylic acid functionality, combined with the overall molecular architecture, suggests potential for interaction with the active sites of various enzymes.
The precise mechanism of action would depend on the specific biological target. However, the presence of the sulfonyl group suggests potential interactions through hydrogen bonding and dipole-dipole interactions. The fluorinated aromatic ring could engage in hydrophobic and potentially halogen bonding interactions within a protein binding pocket.
Conclusion and Future Directions
5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid represents a molecule of considerable synthetic and medicinal interest. While its properties are yet to be fully elucidated, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is practical and relies on well-established chemical transformations, offering a clear path for researchers to access this compound.
Future research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predicted properties. Subsequently, a comprehensive biological evaluation against a panel of bacterial, fungal, and cancer cell lines would be crucial to uncover its therapeutic potential. Elucidating the structure-activity relationships by synthesizing and testing analogs with variations in the substitution pattern of the benzyl ring and the nature of the linker would be a logical next step in the exploration of this promising chemical scaffold.
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